ST-836 D3/D2 Selectivity Ratio: 29-Fold Advantage Over Pramipexole
ST-836 exhibits a D3/D2 selectivity ratio of approximately 29, based on reported Ki values of 4.5 nM for D3 and 132 nM for D2 . In contrast, the clinically used dopamine agonist pramipexole demonstrates a D3/D2 selectivity ratio of only ~7-10 (Ki D3 ~0.5 nM; Ki D2 ~3.9 nM) [1]. This ~3- to 4-fold greater relative D3 selectivity for ST-836 may offer a distinct pharmacological profile for studies where D3-preferring activity is desirable.
| Evidence Dimension | D3/D2 selectivity ratio (calculated as Ki(D2)/Ki(D3)) |
|---|---|
| Target Compound Data | Ki(D3) = 4.5 nM, Ki(D2) = 132 nM; Selectivity Ratio = 29.3 |
| Comparator Or Baseline | Pramipexole: Ki(D3) = 0.5 nM, Ki(D2) = 3.9 nM; Selectivity Ratio = 7.8 |
| Quantified Difference | ST-836 selectivity ratio is 3.8-fold higher (29.3 vs 7.8) |
| Conditions | Radioligand binding assays using recombinant human D2 and D3 receptors; exact assay conditions may vary between studies. |
Why This Matters
Higher D3/D2 selectivity can mitigate D2-mediated side effects (e.g., nausea, dyskinesia) while maintaining antiparkinsonian efficacy, making ST-836 a valuable tool for probing D3-specific contributions in PD models.
- [1] Piercey, M. F. (1998). Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. Clinical Neuropharmacology, 21(3), 141–151. View Source
